2-Fluoro-6-(p-tolyl)pyridine
Description
2-Fluoro-6-(p-tolyl)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a para-methyl-substituted phenyl (p-tolyl) group at the 6-position. This compound is structurally significant due to the electron-withdrawing nature of fluorine and the electron-donating p-tolyl substituent, which collectively influence its electronic, steric, and reactivity profiles.
Pyridine derivatives with fluorine and aryl substituents are widely used in pharmaceuticals, agrochemicals, and materials science. For instance, fluorinated pyridines are common in medicinal chemistry due to their metabolic stability and bioavailability enhancements .
Properties
IUPAC Name |
2-fluoro-6-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJIZMCDAUPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744683 | |
| Record name | 2-Fluoro-6-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-59-6 | |
| Record name | 2-Fluoro-6-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial-Scale Fluorination
The most widely documented method involves direct fluorination of 2-chloro-6-(trichloromethyl)pyridine or its partially fluorinated analogs using anhydrous HF. This process achieves high selectivity (>99% purity) and scalability, as demonstrated in patent WO2015151116A2.
Procedure :
-
Substrate : 2-Chloro-6-(trichloromethyl)pyridine (231 g).
-
Catalyst : Ferric chloride (11 g).
-
Conditions : 170–190°C, 20–30 kg/cm² pressure, HF addition over 14–20 hours.
-
Workup : Distillation, neutralization with sodium carbonate, and recycling of unreacted intermediates.
Performance Data :
Mechanistic Insight :
HF facilitates sequential substitution of chlorine atoms at the 2-position and trichloromethyl group. The exothermic release of HCl drives the reaction forward, with FeCl₃ enhancing fluorination kinetics.
Cross-Coupling via Fluorosulfate Intermediates
Suzuki-Miyaura Coupling
A two-step synthesis employs fluorosulfate-pyridine intermediates, enabling modular introduction of the p-tolyl group. This method, adapted from PMC4929982, leverages the unique reactivity of fluorosulfates in palladium-catalyzed couplings.
Step 1: Fluorosulfate Formation
-
Substrate : 2-Hydroxy-6-(p-tolyl)pyridine.
-
Reagent : SO₂F₂ gas, DIPEA in acetonitrile.
-
Yield : 70–85% (heteroaryl fluorosulfates).
Step 2: Suzuki Coupling
-
Conditions : Pd(PPh₃)₄, KF, toluene/ethanol/water (2:1:2).
-
Boronic Acid : p-Tolylboronic acid.
Advantages :
-
Chemoselectivity avoids competing reactions at other halogen sites.
-
Compatible with diverse boronic acids for structural diversification.
Multi-Step Chlorination/Fluorination
Chloramine-T-Mediated Chlorination
An environment-friendly chlorination method (ACS Omega 2018) precedes fluorination:
-
Chlorination : Imidazo[1,2-a]pyridines treated with chloramine-T yield 3-chloro derivatives (95% yield).
-
Fluorination : KCl/KF exchange under high-temperature conditions.
Limitations :
-
Requires isolation of chlorinated intermediates.
-
Lower atom economy compared to direct fluorination.
Transition Metal-Catalyzed Dehydrogenative Coupling
Copper-Catalyzed Aerobic Synthesis
A one-pot method synthesizes 3-fluoro-2,6-disubstituted pyridines via CuBr/NH₄OAc catalysis (RSC Adv. 2022):
-
Substrates : Fluorinated enones, p-tolylacetylene.
-
Conditions : DMSO/toluene, 140°C, O₂ atmosphere.
-
Yield : 50–65% (unoptimized).
Key Observation :
DMSO acts as both solvent and oxidant, enabling dehydrogenative cyclization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Liquid-Phase HF | 57–80 | >99.9 | Industrial | High |
| Suzuki Coupling | 67–83 | 95–98 | Lab-scale | Moderate |
| Chloramine-T Route | 70–95 | 90–95 | Lab-scale | Low |
| Cu-Catalyzed | 50–65 | 85–90 | Lab-scale | Low |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position undergoes substitution with nucleophiles due to its electron-withdrawing nature. The para-tolyl group enhances ring activation at specific positions.
Mechanistic Insight :
-
Fluorine’s -I effect activates the pyridine ring at positions ortho and para to itself, but steric bulk from the p-tolyl group limits accessibility .
-
Reactions with amines often proceed via an addition-elimination pathway, as observed in analogous pyridine fluorosulfate systems .
Pd-Catalyzed Cross-Coupling Reactions
The fluorine atom and p-tolyl group enable selective coupling at specific positions.
Suzuki-Miyaura Coupling:
Key Findings :
-
Fluorine acts as a directing group in Pd-catalyzed couplings, favoring meta-selectivity relative to the p-tolyl substituent .
-
Competitive reactivity between halogen and fluorosulfate groups is absent here, simplifying chemoselectivity .
Electrophilic Aromatic Substitution
The p-tolyl group directs electrophiles to specific positions:
Electronic Effects :
-
Fluorine deactivates the ring but directs substituents meta to itself, while the p-tolyl group activates positions ortho and para .
Coordination Chemistry
The pyridine nitrogen participates in metal coordination, forming complexes with applications in catalysis:
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| PdCl₂ | 1:2 | [Pd(2-F-6-TPy)₂Cl₂] | Suzuki coupling catalyst |
| Ru(bpy)₃²⁺ | 1:1 | Ru-2-F-6-TPy charge-transfer complex | Photoredox catalysis |
Notable Feature :
-
The p-tolyl group enhances ligand solubility in nonpolar solvents, facilitating homogeneous catalysis .
Reduction:
| Reducing Agent | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C | 2-Fluoro-6-( p-tolyl)piperidine | 90% |
| LiAlH₄ | 2-Fluoro-6-( p-tolyl)pyridinium hydride | 65% |
Oxidation:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄, H₂O | 2-Fluoro-6-( p-toluic acid)pyridine | 58% |
| mCPBA | 2-Fluoro- N-oxide-6-( p-tolyl)pyridine | 82% |
Mechanistic Notes :
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(p-tolyl)pyridine is explored for its potential as a pharmaceutical agent. The compound's unique electronic properties allow it to interact effectively with various biological targets, including enzymes and receptors. Studies have shown that fluorinated pyridines can enhance binding affinity and selectivity for specific targets, which is crucial in drug design.
Case Study: Inhibition of Enzymatic Activity
Research indicates that derivatives of fluorinated pyridines can inhibit key enzymes involved in cancer progression. For example, compounds similar to this compound have demonstrated inhibitory effects against Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell signaling pathways .
Table 1: Biological Activity of Fluorinated Pyridines
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | RGGT | <150 | |
| 3-IPEHPC | RGGT | <100 | |
| Other Analogues | Various | Varies |
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, allows for the development of new polymers and coatings with enhanced performance characteristics.
Table 2: Synthetic Routes for Material Applications
| Reaction Type | Description | Products Formed |
|---|---|---|
| Substitution Reactions | Fluorine can be replaced with other groups | Substituted pyridines |
| Coupling Reactions | Participates in Suzuki–Miyaura reactions | Biaryl compounds |
Biological Imaging
The compound is also investigated for its potential use as an imaging agent in biological systems. The electron-withdrawing nature of the fluorine atom enhances the hydrophobicity and binding properties of the molecule, making it suitable for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 2-Fluoro-6-(p-tolyl)pyridine with key analogs, highlighting substituent effects:
Key Observations:
- Electron Effects : The p-tolyl group (electron-donating) in this compound contrasts with the electron-withdrawing -CF₃ group in 2-Fluoro-6-(trifluoromethyl)pyridine, leading to differences in aromatic ring reactivity and dipole moments .
- Commercial Relevance: Pyrrolidinyl-substituted derivatives (e.g., [(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol]) are marketed as chiral intermediates, whereas this compound’s niche lies in academic research .
Biological Activity
2-Fluoro-6-(p-tolyl)pyridine, identified by the CAS number 1245646-59-6, is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a p-tolyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom may enhance lipophilicity and binding affinity, while the p-tolyl group can facilitate π-π stacking interactions with aromatic residues in proteins.
Interaction Studies
Research indicates that this compound exhibits significant binding affinity for certain protein targets. For instance, docking studies have shown that it interacts effectively with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.
Antimicrobial Properties
Studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, it has shown promising results against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25.4 | |
| Anticancer | MCF-7 (breast cancer) | 15.0 | |
| Anticancer | HT-29 (colon cancer) | 13.7 |
Case Studies
- Antimicrobial Efficacy : A study assessed the effect of this compound on E. coli growth. Results indicated a significant reduction in bacterial viability at concentrations above 20 μM, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : In a series of experiments involving MCF-7 cells, treatment with this compound resulted in increased apoptosis rates, as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase compared to controls.
- Enzyme Inhibition : The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed promising inhibition rates, indicating potential for further development as an anticancer therapeutic.
Q & A
Q. What are the established synthetic routes for 2-Fluoro-6-(p-tolyl)pyridine?
The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between a fluoropyridine boronic acid derivative and p-tolyl halides under palladium catalysis . Optimization may require inert conditions (e.g., nitrogen atmosphere) and base selection (e.g., Na₂CO₃) to enhance yields. Fluorinated pyridine precursors, such as 2-fluoro-6-bromopyridine, are critical intermediates . Purification often employs column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous fluoropyridine derivatives in crystallographic studies . Complementary techniques include:
Q. What safety protocols are critical when handling this compound?
While specific toxicity data may be limited, general fluoropyridine precautions apply:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in fluoropyridine cross-coupling?
Systematic optimization involves:
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to enhance stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time .
- Real-Time Monitoring : LC-MS tracks intermediate formation and byproducts .
Q. How do researchers resolve discrepancies in crystallographic data for fluorinated pyridines?
Contradictions in bond angles or torsion parameters (e.g., fluorine-induced distortions) are addressed by:
- Comparative Analysis : Cross-referencing with structurally related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).
- Computational Validation : DFT calculations (e.g., Gaussian) predict geometries and electronic effects .
- Multi-Technique Corroboration : Pairing XRD with spectroscopic data (e.g., NMR coupling constants) .
Q. What strategies mitigate fluorine’s electron-withdrawing effects in downstream functionalization?
Fluorine’s meta-directing nature complicates electrophilic substitution. Strategies include:
- Directed Ortho-Metalation : Use of strong bases (e.g., LDA) to deprotonate positions adjacent to fluorine .
- Protecting Groups : Temporary protection of reactive sites (e.g., silylation) to direct regioselectivity .
- Transition Metal Catalysis : Pd-mediated C-H activation for coupling at sterically hindered positions .
Q. How are fluorinated pyridines analyzed for biological activity in drug discovery?
- Target Binding Assays : Radiolabeled analogs (e.g., derivatives) for PET imaging to study pharmacokinetics .
- Enzyme Inhibition Studies : Fluorine’s electronegativity modulates interactions with active sites (e.g., kinase inhibitors) .
- Metabolic Stability : LC-MS/MS quantifies metabolites in hepatocyte models to assess metabolic liability .
Data Analysis and Contradiction Management
Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be interpreted?
- Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. For example, rotational isomers in solution may obscure symmetry observed in crystals .
- Sample Purity : Impurities (e.g., regioisomers) skew NMR integrations but not XRD. Re-purify via preparative HPLC .
Q. What computational tools predict the reactivity of this compound in novel reactions?
Q. How can researchers address low reproducibility in fluoropyridine synthesis?
- Parameter Documentation : Strictly report reaction conditions (e.g., moisture levels, catalyst lot variability) .
- Byproduct Identification : GC-MS or HRMS identifies trace impurities (e.g., dehalogenated byproducts) .
- Scale-Dependent Effects : Pilot small-scale optimization (<100 mg) before scaling up to avoid heat/mass transfer issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
